molecular formula C8H14O4S B146798 dimethyl 3,3'-thiodipropanoate CAS No. 4131-74-2

dimethyl 3,3'-thiodipropanoate

Cat. No.: B146798
CAS No.: 4131-74-2
M. Wt: 206.26 g/mol
InChI Key: MYWWWNVEZBAKHR-UHFFFAOYSA-N
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Description

It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,3’-thiodipropionate can be synthesized through the esterification of 3,3’-thiodipropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of dimethyl 3,3’-thiodipropionate involves the reaction of acrylonitrile with sodium sulfhydrate in an aqueous solution, followed by esterification with methanol . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-thiodipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dithiodipropionic acid: Similar in structure but contains two sulfur atoms.

    Didodecyl 3,3’-thiodipropionate: A longer-chain ester derivative.

    Dimethyl 3,3’-dithiopropionimidate dihydrochloride: Contains an imidate group instead of ester groups.

Uniqueness

Dimethyl 3,3’-thiodipropionate is unique due to its specific ester functional groups and the presence of a sulfur atom, which imparts distinct chemical reactivity and stability. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWWWNVEZBAKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027561
Record name Dimethyl 3,3'-thiodipropionate
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Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester
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CAS No.

4131-74-2
Record name Dimethyl 3,3′-thiodipropionate
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Record name 3,3'-Thiobis(methyl propionate)
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Record name Dimethyl 3,3'-thiodipropionate
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Record name Dimethyl 3,3'-thiodipropionate
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Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester
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Record name Dimethyl 3,3'-thiodipropionate
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Record name Dimethyl 3,3'-thiobispropionate
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Record name 3,3'-THIOBIS(METHYL PROPIONATE)
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Synthesis routes and methods

Procedure details

reacting hydrogen sulfide with methyl acrylate in the presence of an ammonium hydroxide catalyst to give a mixture comprising methyl 3-mercaptopropionate and dimethyl thiodipropionate; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of dimethyl 3,3'-thiodipropionate in current research?

A1: Dimethyl 3,3'-thiodipropionate serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. For example, it's used in synthesizing derivatives of thiopyrano[4,3-d]pyrimidine, a core structure investigated for its potential as PI3K/mTOR inhibitors. [, ] These inhibitors are relevant in anticancer drug discovery.

Q2: Can you describe a synthetic route utilizing dimethyl 3,3'-thiodipropionate for synthesizing complex molecules?

A3: Certainly. One example involves using dimethyl 3,3'-thiodipropionate as a starting material for synthesizing the tropane alkaloid ferrugine. [] The process involves several steps, including:

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